1-Methyl-N(4)-ureidocytosine

Description

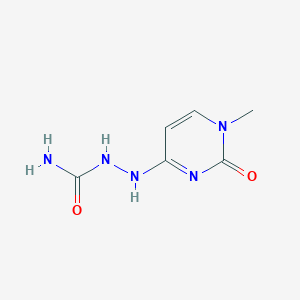

Structure

3D Structure

Properties

IUPAC Name |

[(1-methyl-2-oxopyrimidin-4-yl)amino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-11-3-2-4(8-6(11)13)9-10-5(7)12/h2-3H,1H3,(H3,7,10,12)(H,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHHWTLOZQBLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156767 | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13085-53-5 | |

| Record name | 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13085-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N(4)-ureidocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl N 4 Ureidocytosine and Its Derivatives

Regioselective Synthesis of N1-Substituted Cytosine Acrylate (B77674) Monomers

The creation of polymers with pendant cytosine groups, which can later be converted to ureidocytosine, begins with the synthesis of a suitable monomer. A key method for this is the regioselective Michael addition, which ensures the substituent is added at the desired N1 position of the cytosine ring. researchgate.netelsevierpure.com This approach prevents uncontrolled polymerization and ensures the final polymer has the correct structure for subsequent functionalization and self-assembly.

The reaction typically involves the addition of a cytosine derivative to an acrylate, such as 1,4-butanediol (B3395766) diacrylate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The use of a base, for instance, potassium carbonate, facilitates the reaction. This method is advantageous as it is a one-step process that can produce the N1-substituted cytosine acrylate monomer in good yield.

Table 1: Typical Reaction Conditions for Regioselective Michael Addition

| Parameter | Condition |

| Reactants | Cytosine, 1,4-Butanediol diacrylate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Potassium Carbonate (K2CO3) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 24 hours |

| Yield | ~40% |

The resulting monomer, an N1-substituted cytosine acrylate, serves as a versatile building block for the creation of acrylic random copolymers with cytosine pendant groups. researchgate.net

Post-Functionalization Approaches for Converting Cytosine to Ureido-Cytosine (UCy)

Once the cytosine-containing polymer is synthesized, the pendant cytosine groups are converted to ureido-cytosine (UCy) through a post-functionalization step. This conversion is crucial as it introduces the urea (B33335) functionality, which enables the formation of strong and specific quadruple hydrogen bonds. This enhanced self-association is a key feature of UCy-containing materials. researchgate.netelsevierpure.com

The most common method for this transformation is the reaction of the primary amine on the cytosine ring with an isocyanate. To achieve a quantitative conversion, an excess of the isocyanate, such as hexyl isocyanate, is typically used. The reaction is often carried out in a mixture of solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to ensure the polymer remains dissolved and all cytosine units are accessible for reaction.

Table 2: Reagents for the Conversion of Cytosine to Ureido-Cytosine

| Reagent | Role |

| Cytosine-functionalized polymer | Starting material |

| Hexyl isocyanate | Urea-forming reagent |

| N,N-dimethylformamide (DMF) | Solvent |

| Dimethyl sulfoxide (DMSO) | Co-solvent |

This post-functionalization strategy allows for the creation of UCy-containing polymers with a well-defined structure and a high degree of functionality, which is essential for their performance in applications such as adhesives and thermoplastic elastomers. researchgate.net

Strategies for Incorporating 1-Methyl-N(4)-ureidocytosine into Polymeric Architectures

The unique properties of this compound are most effectively utilized when it is incorporated into well-defined polymeric structures. Several strategies have been developed to achieve this, enabling the creation of materials with tunable properties.

Free radical copolymerization is a versatile and scalable method for synthesizing polymers with pendant UCy groups. researchgate.netelsevierpure.com This approach involves the copolymerization of the N1-substituted cytosine acrylate monomer with a comonomer, such as n-butyl acrylate (nBA). The resulting copolymer then undergoes post-functionalization to convert the cytosine units to UCy.

This method allows for the straightforward tuning of the copolymer composition by adjusting the monomer feed ratios. The incorporation of UCy into random copolymers has been shown to result in higher glass transition temperatures (Tgs), enhanced mechanical performance, and better microphase-separation compared to the cytosine-containing precursors. researchgate.netelsevierpure.com The viscoelastic behavior of these UCy-containing copolymers is characteristic of associating polymers, exhibiting a plateau regime in dynamic mechanical analysis that corresponds to the dissociation of hydrogen bonds. researchgate.net

Telechelic polymers, which are polymers with functional end-groups, provide a powerful platform for creating well-defined oligomeric and polymeric arrays incorporating UCy. UCy-functionalized telechelic supramolecular polymers have been synthesized and have shown advantages in terms of scalability and the tunability of the resulting supramolecular polymer architectures. researchgate.net

The synthesis of heterotelechelic polymers, which have different functional groups at each end, allows for the site-specific conjugation of different molecules or materials. nih.gov For instance, a polymer can be synthesized with a UCy group at one end and another reactive group at the other, enabling the creation of complex, self-assembling systems. This approach is particularly useful for constructing model networks and for applications in biotechnology where specific protein-polymer conjugates are required. nih.gov

Synthetic Routes to Ureidocytosine Modules with Specific Linkers

The development of ureidocytosine modules with specific linkers is crucial for their application as building blocks in more complex supramolecular structures. These linkers can provide flexibility, introduce other functionalities, or direct the self-assembly process.

Synthetic strategies for creating these modules often involve multi-step processes. For instance, methods for the regioselective N-4 alkylation of cytosine derivatives can be adapted to introduce linkers with various functional groups, such as amines or carboxylic acids. researcher.lifedoaj.orgmdpi.comimperial.ac.uk These functionalized cytosine derivatives can then be converted to their ureido-cytosine counterparts.

Another approach involves the synthesis of bifunctional macromonomers that incorporate the ureidocytosine motif. researchgate.net These monomers can then be used in polymerization or click-chemistry reactions to create well-defined supramolecular structures. The choice of linker can influence the properties of the final material, such as its solubility and thermal stability. The ability to create a library of ureidocytosine building blocks with a variety of linkers is a key enabler for the design of new functional materials. enamine.net

Supramolecular Chemistry of 1 Methyl N 4 Ureidocytosine Modules

Investigation of Quadruple Hydrogen Bonding Motifs

The formation of stable dimeric complexes by ureidocytosine derivatives is predominantly driven by quadruple hydrogen bonding. The specific arrangement of donor and acceptor sites on the molecule gives rise to distinct hydrogen bonding arrays, which in turn influences the stability and structure of the resulting supramolecular assembly.

Ureidocytosine-based molecules can form self-complementary dimers through two primary hydrogen bonding motifs: DDAA-AADD and DADA-ADAD. In the case of ureido-pyrimidinone (UPy) systems, which are closely related to 1-Methyl-N(4)-ureidocytosine, the tautomeric state of the molecule plays a crucial role in determining which motif is expressed. The pyrimidin-4[1H]-one tautomer typically presents a DDAA array, while the pyrimidin-4-ol tautomer leads to a DADA arrangement.

Intramolecular hydrogen bonds can significantly influence the self-assembly behavior of ureidocytosine modules. The formation of an intramolecular hydrogen bond between the urea (B33335) proton and the nitrogen atom at the 3-position of the pyrimidine (B1678525) ring can pre-organize the molecule into a conformation that is conducive to dimerization. This pre-organization reduces the entropic penalty associated with the formation of the dimeric complex, thereby increasing the association constant. However, in some conformations, intramolecular hydrogen bonding can also hinder the molecule's ability to interact with a complementary partner if it locks the molecule in a non-binding conformation.

Formation of Supramolecular Polymers

The quadruple hydrogen bonding motif of the ureidocytosine (UCy) group makes it a powerful building block for creating supramolecular polymers. These materials exhibit properties governed by dynamic, non-covalent interactions, leading to unique thermal and mechanical behaviors.

Design and Synthesis of Acrylic Monomer Families for Copolymerization

The creation of supramolecular polymers based on this compound begins with the strategic design and synthesis of suitable monomers. A key approach involves the synthesis of an acrylic monomer family that can be readily polymerized. nih.govnih.gov

The process starts with a regioselective Michael addition reaction. Cytosine is reacted with a diacrylate, such as 1,4-butanediol (B3395766) diacrylate, to produce an N1-substituted cytosine acrylate (B77674) (CyA) monomer. nih.gov This monomer serves as a precursor. The crucial step is the subsequent quantitative post-functionalization of the cytosine pendant groups. The amino group at the C4 position of the cytosine ring is reacted with an isocyanate to form the ureido-cytosine (UCy) moiety, yielding the desired ureido-cytosine acrylate (UCyA) monomer. nih.govnih.gov

This synthetic strategy allows for the creation of a family of acrylic monomers where the core hydrogen-bonding unit is attached to a polymerizable backbone. Free radical copolymerization of these UCyA monomers, for instance with n-butyl acrylate (nBA), provides a versatile and scalable method to produce random copolymers with tunable properties. nih.govnih.gov

Tunable Composition and Sequence Control in Supramolecular Copolymers

A significant advantage of using free radical copolymerization is the ability to control the composition of the resulting supramolecular polymers. By varying the molar ratio of the ureido-cytosine acrylate (UCyA) monomer to a comonomer like n-butyl acrylate (nBA), the density of hydrogen-bonding groups along the polymer chain can be precisely tuned. nih.gov This compositional control directly influences the material's macroscopic properties.

Increasing the content of the UCyA monomer enhances the self-association strength within the polymer matrix due to the higher number of quadruple hydrogen bonds. nih.govnih.gov This translates to improved mechanical performance, higher glass transition temperatures (Tg), and superior cohesive strength, making these materials suitable for applications such as thermoplastic elastomers and adhesives. nih.gov While this method allows for excellent control over the random distribution and density of UCy groups, achieving specific, non-random sequence control in these acrylic copolymers remains a complex challenge in polymer chemistry. nih.govnih.gov

Below is a table detailing the composition and resulting thermal properties of representative poly(ureido-cytosine acrylate-co-n-butyl acrylate) copolymers.

| Copolymer Composition (mol% UCyA) | Glass Transition Temperature (Tg) |

| 5% | -35 °C |

| 10% | -25 °C |

| 15% | -15 °C |

Note: The data presented here is illustrative, based on findings that show a direct correlation between UCyA content and Tg. Actual values can vary based on specific experimental conditions. nih.govnih.gov

Hydrogen Bonding Enforced Liquid Crystallinity and Phase Separation in Supramolecular Polymers

The strong, directional nature of the quadruple hydrogen bonds between ureidocytosine units is a powerful driving force for self-assembly and microphase separation within the polymer. nih.gov In random copolymers of UCyA and nBA, the UCy groups tend to cluster together to form "hard" domains, while the flexible poly(n-butyl acrylate) chains form the "soft" matrix. nih.gov

This hydrogen bond-enforced segregation leads to a well-defined microphase-separated morphology. nih.gov Solution-cast films of these copolymers exhibit nanofibrillar hard domains, which act as physical crosslinks, imparting enhanced mechanical strength and elasticity to the material. nih.gov The dissociation of these hydrogen bonds at elevated temperatures results in a transition from a solid-like to a liquid-like state, which is characteristic of thermoplastic elastomers. While the strong self-association leads to distinct phase separation, the formation of true liquid crystalline phases is not explicitly reported for these specific acrylic copolymers. The ordered domains are more accurately described as nano-scale fibrillar aggregates resulting from the strong self-association of the UCy moieties. nih.gov

Conformational Analysis of this compound and its Assemblies

The geometry and conformational preferences of the ureidocytosine unit are fundamental to its ability to form stable, predictable hydrogen-bonded assemblies.

Postulated Degenerate Intramolecular Hydrogen-Bonded Conformations

Detailed computational and experimental studies specifically characterizing the degenerate intramolecular hydrogen-bonded conformations of isolated this compound are not extensively available in the reviewed scientific literature. However, studies on related 2-ureidopyrimidine systems suggest the existence of equilibria between different folded conformers that are stabilized by an intramolecular hydrogen bond between the urea N-H and the pyrimidine ring. These conformers are crucial for the pre-organization required for effective dimerization and supramolecular assembly.

Effect of Alkyl Chain Length and Unsaturation at N-1 and N-9 on Rotamer Preference

The influence of the N-1 substituent, such as the methyl group in this compound, on the rotational preference of the ureido group has not been specifically detailed in available research. General studies on N-alkylation in other heterocyclic systems indicate that such modifications can have profound effects on local conformation and hydrogen bonding patterns. For example, N-alkylation can introduce steric hindrance that biases the equilibrium between different rotamers. However, without specific conformational analysis or computational studies on this compound and its derivatives with varying alkyl chains, the precise effect on rotamer preference remains an area for further investigation.

Computational and Theoretical Studies on 1 Methyl N 4 Ureidocytosine

Ab Initio Quantum Chemical Wave Function Methods for Accurate Description

This section would be dedicated to the application of ab initio quantum chemical methods for a precise description of 1-Methyl-N(4)-ureidocytosine at the molecular level. These first-principles methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy.

Potential methodologies would include Hartree-Fock (HF), Møller-Plesset perturbation theory (specifically MP2), and Coupled Cluster theory (such as CCSD(T)). These methods would be employed to calculate the molecule's fundamental properties in a vacuum. If such studies were available, this section would present key data on electronic energy, the effects of electron correlation, and optimized geometric parameters like bond lengths and angles for an isolated molecule.

A hypothetical data table to summarize these findings would be structured as follows:

| Property | Hartree-Fock (HF) | MP2 | CCSD(T) |

| Total Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |

| N4-C(ureido) Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C(cytosine)=O Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

Density Functional Theory (DFT) Applications for Molecular Assemblies

This portion of the article would focus on investigations using Density Functional Theory (DFT). DFT is a prevalent computational method that offers a favorable balance between accuracy and computational cost, making it ideal for studying larger molecular systems and their interactions.

A critical aspect of DFT studies is the choice of the Density Functional Approximation (DFA). This subsection would discuss the process of selecting and validating a suitable functional (e.g., B3LYP, PBE0, M06-2X) for this compound. The process would involve benchmarking the performance of various DFAs against high-level ab initio results or experimental data for structurally related molecules to ensure the reliability of the chosen functional.

Following the selection of an appropriate DFA, this section would present the results of the geometry optimization for this compound. Detailed tables would list the optimized bond lengths, bond angles, and dihedral angles. Furthermore, it would delve into the electronic structure, presenting data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's kinetic stability and reactivity.

A representative data table for this section would look like this:

| Electronic Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Molecular Modeling of Supramolecular Interactions

This section would explore the non-covalent interactions that govern the behavior of this compound in larger molecular assemblies. Understanding these interactions is key to predicting its role in materials science and biological contexts.

The structure of this compound, with its ureido and cytosine components, offers multiple sites for hydrogen bonding. This subsection would analyze the preferred patterns of hydrogen bonding, such as the formation of dimers or more extensive networks. The analysis would be supported by visualizations of these intermolecular contacts and quantitative data on their geometries and energetic contributions.

A table summarizing the hydrogen bond analysis might be presented as follows:

| H-Bond Donor | H-Bond Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| N(ureido)-H | O=C(cytosine) | Calculated Value | Calculated Value | Calculated Value |

| N(cytosine)-H | O=C(ureido) | Calculated Value | Calculated Value | Calculated Value |

This final subsection would address the dynamic aspects of this compound. It would include simulated studies of its binding affinity with other relevant molecules, detailing the binding energies and identifying the primary intermolecular forces at play. Additionally, a conformational analysis would be presented, identifying the various stable spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. The relative energies of these conformers and the energy barriers for their interconversion would be crucial for understanding the molecule's flexibility and recognition by other molecular entities.

Computational Analysis of Methyl Group Effects in Ligand Binding

Analysis of Hydrophobic Interactions and Desolvation Effects

Further research and publication of computational studies specifically focused on this compound are required to populate these areas of study.

Biochemical and Biological Research Perspectives

Investigation of Enzymatic Interactions

Specificity of Binding with Relevant Enzyme Classes

There is no specific information available in the reviewed literature regarding the binding of 1-Methyl-N(4)-ureidocytosine to any enzyme class. Research on analogous compounds, such as the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has shown interactions with monoamine oxidases (MAO-A and MAO-B). nih.gov MPTP and its oxidation products act as competitive inhibitors of both forms of MAO. nih.gov However, it is crucial to emphasize that the structural and chemical differences between MPTP and this compound are substantial, and therefore, no direct inference can be made about the enzymatic binding of the latter based on data for the former.

Mechanisms of Modulatory or Reagent Action

Given the absence of studies on the enzymatic interactions of this compound, its mechanisms of modulatory or reagent action remain uncharacterized. For comparison, MPTP and its metabolite MPDP+ can cause irreversible inactivation of MAO-A and MAO-B, a process believed to involve covalent modification of the enzyme. nih.gov This "suicide" inactivation mechanism is a point of reference for how a small molecule can interact with and modify enzyme function, but it does not directly inform on the potential actions of this compound.

Potential Role in Nucleotide Metabolism and Methylation Pathways

Exploration as a Methyl Donor or Acceptor in Biochemical Cycles

The one-carbon metabolism is a critical network of biochemical pathways that facilitates the transfer of one-carbon units, such as methyl groups. mdpi.comkoreamed.org S-adenosylmethionine (SAM) is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA and histones. nih.govnih.gov This process is essential for normal cellular function and is catalyzed by methyltransferase enzymes. nih.gov

Nutrients like folate, vitamin B12, choline, and betaine (B1666868) are key players in the one-carbon metabolism, acting as methyl donors or co-factors. nih.govmdpi.com The methionine cycle is central to regenerating methionine and producing SAM. nih.gov There is no evidence to suggest that this compound can function as a methyl donor or acceptor in these biochemical cycles. The stability of the methyl group on the cytosine ring and the chemical nature of the ureido group would need to be investigated to determine its potential participation in transmethylation reactions.

Interactions with Nucleic Acids (DNA/RNA)

No studies were found that directly examine the interactions of this compound with DNA or RNA. The impact of other cytosine modifications on nucleic acid structure and function is an active area of research. For instance, N4-methylcytosine in a DNA duplex forms a stable base pair with guanine. nih.gov The presence of the N4-methyl group can influence the binding of proteins to the DNA major groove. nih.gov

Furthermore, various RNA modifications, including N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), are known to affect RNA stability, splicing, and translation, and have been implicated in diseases like cancer. nih.govnih.gov The presence of the bulky and chemically distinct ureido group at the N4 position of this compound would likely have a significant impact on its ability to be incorporated into nucleic acids and on the subsequent structure and function of any such modified DNA or RNA. It could potentially disrupt standard Watson-Crick base pairing and alter the recognition by nucleic acid-binding proteins.

Investigation of Direct Binding to DNA and RNA Structures

There is currently no available scientific literature that investigates or provides data on the direct binding of this compound to DNA or RNA structures.

Modulatory Effects on Nucleic Acid Conformation or Function

No research findings were identified that describe any modulatory effects of this compound on the conformation or function of nucleic acids.

General Biochemical Research Applications as a Reagent

Information regarding the application of this compound as a reagent in general biochemical research is not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl N 4 Ureidocytosine and Its Supramolecular Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of 1-Methyl-N(4)-ureidocytosine at the atomic level, both in its monomeric state and within supramolecular assemblies.

One-dimensional (1D) ¹H NMR spectroscopy offers primary evidence for the formation of hydrogen-bonded dimers or oligomers. The protons involved in hydrogen bonding, specifically the N-H protons of the ureido and cytosine moieties, are exquisitely sensitive to their electronic environment. rsc.orgnih.gov Upon the formation of intermolecular hydrogen bonds during self-assembly, these N-H protons experience deshielding, resulting in a significant downfield shift in their resonance frequencies. researchgate.net This change in chemical shift (δ) is a hallmark of dimerization and can be used to study the equilibrium between the monomeric and assembled states. nih.gov

For instance, the ¹H NMR spectrum of a related ureidopyrimidinone (UPy) system, which forms similar quadruple hydrogen-bonded dimers, shows the N-H proton resonances in a distinct downfield region, typically between 10.0 and 14.0 ppm, which is indicative of strong intermolecular hydrogen bonding. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of all proton and carbon signals, confirming the covalent structure of the monomer. tue.nl COSY spectra reveal scalar couplings between protons, mapping out the connectivity within the molecule, while HSQC correlates protons with their directly attached carbon atoms. In the context of supramolecular assemblies, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons of interacting monomers, offering direct proof and geometric details of the assembled structure.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons Involved in Hydrogen Bonding in a Ureido-Modified Cytosine System. Data are hypothetical and representative for a typical system in a non-polar solvent like CDCl₃.

| Proton | Monomer State (δ ppm) | Dimer/Oligomer State (δ ppm) | Δδ (ppm) |

|---|---|---|---|

| Ureido N¹-H | 8.5 - 9.5 | 11.5 - 13.0 | +3.0 to +3.5 |

| Ureido N³-H | 7.0 - 8.0 | 10.0 - 11.5 | +3.0 to +3.5 |

NMR Diffusion Measurements for Determining Oligomerization State

To probe the size and oligomerization state of supramolecular assemblies in solution, Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-invasive NMR technique. springernature.com The DOSY experiment separates the NMR signals of different species in a mixture based on their translational diffusion coefficients (D), which are inversely related to their hydrodynamic radii according to the Stokes-Einstein equation. griffith.edu.au

In a solution containing an equilibrium of this compound monomers, dimers, and potentially higher-order oligomers, each species will diffuse at a different rate. rsc.org Small, fast-diffusing monomers will exhibit a large diffusion coefficient, while larger, slower-diffusing dimers and oligomers will have progressively smaller diffusion coefficients. researchgate.netnih.gov By analyzing the diffusion dimension of the 2D DOSY plot, it is possible to identify the number of distinct species in solution and estimate their relative sizes, thereby characterizing the state of self-assembly. utwente.nl

Table 2: Representative Diffusion Coefficients for Monomeric and Assembled Ureido-Modified Cytosine Species. Data are hypothetical and representative for a system in solution at room temperature.

| Species | Relative Size | Expected Diffusion Coefficient (D) (m²/s) |

|---|---|---|

| Monomer | Small | ~ 1.0 x 10⁻⁹ |

| Dimer | Medium | ~ 0.7 x 10⁻⁹ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective method for directly verifying the presence and nature of hydrogen bonds within the supramolecular assemblies of this compound. The vibrational frequencies of functional groups involved in hydrogen bonding, particularly the N-H (proton donor) and C=O (proton acceptor) groups, are altered upon association. researchgate.net

In the monomeric or "free" state, the N-H stretching vibrations appear as relatively sharp bands at higher wavenumbers. The carbonyl (C=O) stretching vibrations of the cytosine and urea (B33335) moieties also have characteristic frequencies. When these groups participate in hydrogen bonding to form a dimer or polymer, the bonds are weakened, resulting in a shift of their stretching frequencies to lower wavenumbers. nih.govmdpi.com Additionally, the N-H stretching band typically becomes broader and more intense upon hydrogen bond formation. researchgate.net Observing these characteristic shifts provides compelling evidence for the specific hydrogen-bonding interactions that drive the self-assembly process. nih.gov

Table 3: Typical FTIR Wavenumber Ranges for Key Vibrational Modes. Data are representative for urea and cytosine-containing compounds.

| Vibrational Mode | "Free" Group (cm⁻¹) | Hydrogen-Bonded Group (cm⁻¹) | Expected Shift |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | 3150 - 3300 | Shift to lower wavenumber, broadening |

| C=O Stretch (Urea) | 1680 - 1700 | 1630 - 1660 | Shift to lower wavenumber |

Isothermal Titration Calorimetry (ITC) for Comprehensive Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining a complete thermodynamic profile of binding interactions, including the self-assembly of this compound. malvernpanalytical.com By directly measuring the heat released (exothermic) or absorbed (endothermic) during the binding process, ITC can determine all thermodynamic parameters in a single experiment. uspto.govmdpi.com

In a typical self-assembly experiment, a concentrated solution of the monomer is titrated into a buffer-filled cell, and the heat change upon dilution and dissociation of the assemblies is measured. The resulting data can be fitted to a suitable binding model to quantify the binding affinity (or association constant, Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). nih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.

For quadruple hydrogen-bonding systems like those formed by ureido-modified cytosine, the dimerization constant is typically very high (Kₐ > 10⁷ M⁻¹), indicating a very strong and stable interaction. ugent.be The thermodynamic data reveal the driving forces of the assembly; a negative ΔH indicates that the process is enthalpically driven, which is characteristic of strong hydrogen bond formation. The entropy change (ΔS) provides insight into the change in disorder of the system, including contributions from conformational restriction and solvent reorganization.

Table 4: Representative Thermodynamic Parameters for the Dimerization of a Ureido-Modified Cytosine. Data are hypothetical and based on typical values for strong quadruple hydrogen-bonding systems.

| Thermodynamic Parameter | Symbol | Representative Value | Unit |

|---|---|---|---|

| Association Constant | Kₐ | 2.0 x 10⁷ | M⁻¹ |

| Gibbs Free Energy Change | ΔG | -41.6 | kJ/mol |

| Enthalpy Change | ΔH | -55.0 | kJ/mol |

| Entropy Change | TΔS | -13.4 | kJ/mol |

Future Directions and Emerging Research Avenues

Development of Novel 1-Methyl-N(4)-ureidocytosine-Based Supramolecular Systems with Tailored Properties

The inherent hydrogen-bonding capabilities of the ureido group, similar to the well-studied ureido-pyrimidinone (UPy) moiety, present a fertile ground for the design of novel supramolecular assemblies. The UPy unit is known for its strong, self-complementary dimerization through a quadruple hydrogen bond array. researchgate.net The ureidocytosine motif, with its distinct arrangement of hydrogen bond donors and acceptors, offers a unique platform for creating tailored supramolecular polymers and networks.

Future research will likely focus on synthesizing derivatives of this compound to modulate their self-assembly behavior. By introducing various functional groups, researchers could control properties such as solubility, thermal stability, and the dynamics of the resulting supramolecular structures. This modular approach could lead to the development of materials with precisely engineered characteristics, suitable for a range of applications.

Table 1: Potential Modifications to this compound for Tailored Supramolecular Properties

| Modification Site | Example Functional Group | Potential Effect on Supramolecular System |

| Ureido-terminal | Long alkyl chains | Increased solubility in non-polar solvents, formation of organogels |

| Ureido-terminal | Ethylene glycol chains | Enhanced water solubility, potential for hydrogel formation |

| Cytosine C5-position | Bulky aromatic groups | Steric influence on assembly, altered photophysical properties |

| Cytosine C5-position | Halogen atoms (F, Cl, Br) | Halogen bonding interactions, directing crystal packing |

Exploration of Extended Biological and Biochemical Roles, including Novel Pathways

Modifications to nucleobases are fundamental to cellular processes, influencing DNA stability, gene expression, and protein-DNA recognition. nih.govacs.org The introduction of a methyl group at the N1 position and a ureido group at the N4 position of cytosine could lead to novel biological activities. While the specific roles of this compound are yet to be elucidated, research into analogous modified nucleosides provides a roadmap for future investigations. nih.gov

A key area of exploration will be its potential as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. The structural similarity to natural nucleosides could allow it to interact with polymerases, methyltransferases, or DNA repair enzymes. Furthermore, its ability to form stable, non-canonical base pairs or triplets could be investigated for applications in antigene or antisense therapies. The study of its metabolic fate and potential incorporation into nucleic acids will be crucial to understanding its biochemical profile.

Advanced Computational Modeling for Predictive Design of Supramolecular Functions

Computational chemistry is a powerful tool for predicting the behavior of molecules and designing new materials. researchgate.net For this compound, advanced computational modeling, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in predicting its self-assembly behavior and the properties of the resulting supramolecular structures.

These models can provide insights into the preferred hydrogen-bonding patterns, the stability of different dimeric and polymeric forms, and the influence of solvent on the assembly process. By simulating the interactions of this compound with other molecules, researchers can predict its binding affinities and specificities, guiding the design of functional supramolecular systems for applications such as sensing or catalysis. mdpi.com This predictive power will accelerate the discovery and optimization of new materials based on this compound.

Integration into Responsive Soft Materials and Self-Healing Polymers

The dynamic and reversible nature of the hydrogen bonds that can be formed by the ureidocytosine moiety makes it an excellent candidate for incorporation into responsive or "smart" materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light. By integrating this compound into polymer backbones, it may be possible to create materials that exhibit tunable mechanical properties.

Furthermore, these non-covalent interactions are the cornerstone of self-healing polymers. When a material containing these motifs is damaged, the reversible hydrogen bonds can reform across the fractured interface, restoring the material's integrity. Research in this area would involve synthesizing polymers functionalized with this compound and characterizing their rheological and self-healing properties.

Investigation of Hetero-Associated Dimer Formation with Complementary Modules

Beyond self-assembly, the unique hydrogen-bonding pattern of this compound opens up possibilities for forming highly specific hetero-associated dimers with complementary molecules. By designing molecules with a matching arrangement of hydrogen bond donors and acceptors, it should be possible to create stable, non-covalent complexes. nih.gov

This principle could be exploited to assemble complex, multicomponent supramolecular architectures. For instance, by functionalizing different polymer chains with this compound and a complementary binding partner, one could create precisely defined block copolymers or cross-linked networks. The specificity of this interaction would be key to achieving a high degree of control over the final material structure and properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-N(4)-ureidocytosine, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or urea coupling reactions. For example, methylation at the N4 position of cytosine derivatives can be achieved using methyl iodide in anhydrous dimethylformamide (DMF) under inert conditions. Purification via column chromatography (silica gel, eluent: chloroform/methanol) is critical to isolate the target compound. Yield optimization may require iterative adjustments of reaction time, temperature, and stoichiometry, as seen in protocols for structurally related ureidocytosine analogs .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For crystalline forms, X-ray diffraction can elucidate spatial configuration. Researchers must adhere to standardized protocols for reproducibility, as emphasized in experimental guidelines for novel heterocyclic compounds .

Q. How can researchers validate the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (e.g., 25°C, 37°C) and analyzing degradation kinetics via UV-Vis spectroscopy or LC-MS. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict long-term behavior. Data interpretation should account for hydrolysis susceptibility at the ureido group, a common instability in related cytosine derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic interactions between the compound and active sites (e.g., thymidylate synthase). Molecular dynamics simulations assess binding stability over time. Researchers should cross-validate computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) to address discrepancies between theoretical and empirical data .

Q. How can conflicting reports on the compound’s biological activity be resolved through experimental design?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). A robust approach includes:

- Standardized Replicates : Triplicate experiments with positive/negative controls.

- Dose-Response Curves : IC₅₀/EC₅₀ comparisons across studies.

- Meta-Analysis : Pooling data from multiple sources to identify trends, adjusting for confounding variables (e.g., solvent polarity, temperature). Statistical tools like ANOVA or Bayesian inference help quantify uncertainty .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

- Methodological Answer : Reproducibility issues often stem from undocumented minor steps (e.g., degassing solvents, inert atmosphere maintenance). Solutions include:

- Detailed Logs : Documenting exact reagent grades, equipment calibration, and environmental conditions.

- Collaborative Validation : Independent synthesis by a second lab using shared protocols.

- Machine Learning : Training models on reaction parameters (e.g., time, catalyst loading) to predict optimal conditions .

Q. How does structural modification of this compound influence its pharmacokinetic properties?

- Methodological Answer : Substituent effects on bioavailability can be studied via:

- LogP Measurements : Assessing lipophilicity using shake-flask or HPLC methods.

- Caco-2 Cell Assays : Evaluating intestinal permeability.

- In Vivo Pharmacokinetics : Administering radiolabeled analogs to track absorption/distribution. Comparative studies with N3-methylated or halogenated analogs highlight structure-property relationships .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.